N3-Ethylthymidine

Description

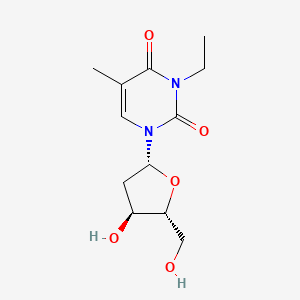

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O5/c1-3-13-11(17)7(2)5-14(12(13)18)10-4-8(16)9(6-15)19-10/h5,8-10,15-16H,3-4,6H2,1-2H3/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLQMOZKJBGROV-IVZWLZJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CN(C1=O)C2CC(C(O2)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)C(=CN(C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175758 | |

| Record name | N(3)-Ethylthymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21473-40-5 | |

| Record name | N(3)-Ethylthymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021473405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(3)-Ethylthymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Site Specific Incorporation of N3 Ethylthymidine

Chemical Synthesis of N3-Ethylthymidine Analogues

The preparation of this compound involves the selective ethylation of the N3 position of thymidine (B127349). This is typically achieved through chemical synthesis routes that involve protecting the more reactive sites of thymidine and then introducing the ethyl group.

One common approach involves the N3-protection of 2'-deoxythymidine using a benzoyl group, which facilitates selective alkylation. This protected intermediate is then tritylated at the 5'-hydroxyl group and subsequently phosphitylated to yield the phosphoramidite (B1245037) building block required for oligonucleotide synthesis mdpi.comnih.gov. Research has also demonstrated the use of Boc (tert-butyloxycarbonyl) as a protecting group at the N3 position of thymidine, proving stable under various deprotection conditions and useful for accessing sugar-alkylated nucleoside analogues nih.gov. Synthesis of N3-chloroethylthymidine has also been reported, employing reagents like cesium carbonate and bromo-chloroethane for the N3-alkylation step researchgate.netuzh.ch. The yields for these synthetic steps can vary, with phosphitylation of a protected thymidine derivative yielding the phosphoramidite unit in approximately 73% mdpi.com.

Strategies for Site-Specific Integration of this compound into Oligonucleotides and DNA Duplexes

The precise placement of this compound within an oligonucleotide sequence is paramount for studying its effects. This is predominantly accomplished through solid-phase synthesis using the phosphoramidite method.

Phosphoramidite Chemistry and Protecting Group Strategies

The cornerstone of oligonucleotide synthesis is phosphoramidite chemistry, which allows for the sequential addition of nucleoside building blocks to a growing DNA chain immobilized on a solid support mdpi.comnih.gov. To incorporate this compound, a corresponding 3'-phosphoramidite derivative of this compound must be synthesized. This involves protecting the 5'-hydroxyl group, commonly with a dimethoxytrityl (DMTr) group, and converting the 3'-hydroxyl into a phosphoramidite moiety mdpi.comnih.gov. Protecting groups for the nucleobases, such as the benzoyl group for thymine (B56734), are essential to prevent side reactions during the coupling steps mdpi.comnih.gov. The N3-ethyl group itself is generally stable under the standard conditions used for oligonucleotide synthesis and deprotection, including treatment with ammonia (B1221849) mdpi.comresearchgate.net. The synthesis of the this compound phosphoramidite building block has been detailed, with reported yields of around 73% for the phosphitylation step mdpi.com.

Synthesis of this compound-Containing DNA Duplexes

Following the preparation of the this compound phosphoramidite, it is integrated into the oligonucleotide sequence using automated DNA synthesizers. Each cycle involves deprotection of the 5'-hydroxyl group, coupling of the this compound phosphoramidite, capping of unreacted sites, and oxidation of the phosphite (B83602) triester linkage. After the full sequence is synthesized, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Researchers have successfully synthesized DNA duplexes containing this compound at specific locations. For instance, N3-Et-dT has been incorporated into a 17-nucleotide oligomer, which was then ligated to another oligomer to form a 34-nucleotide template nih.gov. Another strategy involves creating interstrand crosslinks, such as the N3T-ethyl-N3T crosslink, by synthesizing a thymidine dimer and incorporating it into DNA duplexes via solid-phase methods nih.govnih.gov. These techniques enable the precise positioning of the modified nucleoside, facilitating detailed studies of its structural and functional consequences.

Structural Characterization of this compound in DNA Contexts

Confirmation of the successful incorporation of this compound and assessment of its structural impact on DNA duplexes are achieved through various analytical and spectroscopic methods.

Spectroscopic Analysis (e.g., NMR, UV) of Modified Oligonucleotides

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. ¹H, ¹³C, and ³¹P NMR analyses are used to confirm the identity and purity of synthesized phosphoramidite building blocks and modified oligonucleotides by identifying characteristic chemical shifts and coupling patterns mdpi.com.

UV-Vis spectroscopy, particularly UV melting (Tm) analysis, is crucial for evaluating the effect of modifications on DNA duplex stability. By measuring the temperature at which half of the DNA duplex dissociates into single strands (Tm), researchers can quantify the impact of this compound. For example, duplexes containing N3-cyanoethylthymine (TCE) showed a significant decrease in Tm values, indicating destabilization mdpi.com. In contrast, certain this compound modifications, particularly interstrand crosslinks, have been reported to confer stabilizing effects on DNA duplexes, with the degree of stabilization dependent on the sequence context and crosslink orientation nih.gov. For instance, an N3T-ethyl-N3T interstrand crosslink in an -AT- step resulted in a ΔTm of +24 °C, while in a -TA- step, the ΔTm was +6 °C nih.gov. Mass spectrometry (MS) techniques like ESI-MS and MS/MS are also vital for verifying the molecular weight and integrity of the synthesized modified oligonucleotides researchgate.net.

Conformational Analysis of this compound within Duplex DNA

The presence of an ethyl group at the N3 position of thymidine can alter the local and global conformation of DNA duplexes. Molecular modeling studies can provide insights into these structural changes. For example, molecular dynamics simulations suggested that an N3T-ethyl-N3T interstrand crosslink in a -TA- step led to significant buckling of the flanking base pairs, whereas a similar crosslink in an -AT- step showed minimal deviation from the control duplex nih.gov.

The N3-alkylation of thymine is known to interfere with the Watson-Crick hydrogen bonding face, potentially affecting base pairing pnas.orgoup.com. Specifically, this compound has been shown to block the Watson-Crick hydrogen bonding site, leading to less selective nucleotide incorporation opposite it during DNA replication and transcription nih.govpnas.orgoup.comnih.gov. The formation of an N3-Et-dT:dA base pair has been observed to terminate DNA synthesis, while an N3-Et-dT:dT base pair can be extended, potentially leading to mutations nih.govnih.gov. Furthermore, N3-alkylation can influence base-flipping mechanisms and interactions with DNA processing enzymes nih.govoup.com.

Molecular Interactions of N3 Ethylthymidine with Replication and Transcription Machinery

Effects on DNA Replication Efficiency and Fidelity

The presence of N3-Et-dT in the DNA template poses a formidable obstacle to the replication machinery, affecting both the speed and accuracy of DNA synthesis.

Mechanisms of DNA Synthesis Stalling by N3-Ethylthymidine Adducts

The ethyl group at the N3 position of thymidine (B127349) physically obstructs the formation of a proper base pair with incoming nucleotides, which is a primary reason for the stalling of DNA synthesis. researchgate.netresearchgate.net This disruption of the central hydrogen-bonding site of thymine (B56734) acts as a significant block to replicative DNA polymerases. nih.gov

In vitro studies using the Klenow fragment of Escherichia coli DNA polymerase I demonstrated that N3-Et-dT is a potent replication-blocking lesion. nih.govnih.gov At a dNTP concentration of 10 µM, DNA synthesis was blocked by 96% immediately 3' to the N3-Et-dT lesion. nih.gov Even when a nucleotide was incorporated opposite the lesion, synthesis was largely terminated, highlighting the adduct's strong inhibitory nature. nih.govnih.gov The formation of an N3-Et-dT•dA base pair at the 3'-end of the growing DNA strand effectively terminates further synthesis by this polymerase. nih.gov

Nucleotide Incorporation Specificity Opposite this compound

Despite its strong blocking nature, DNA polymerases can incorporate a nucleotide opposite the N3-Et-dT lesion, albeit with varying specificity and efficiency. DNA sequencing of products stalled after incorporation revealed that deoxyadenosine (B7792050) (dA) is preferentially inserted opposite N3-Et-dT. nih.govnih.gov This observation is consistent with the "A-rule," where polymerases tend to incorporate adenine (B156593) opposite non-instructive lesions. nih.gov

However, the subsequent steps are highly dependent on the experimental conditions and the specific polymerase involved. While the formation of the N3-Et-dT•dA pair often leads to chain termination, one study noted that under certain conditions (higher dNTP concentrations), some bypass synthesis could occur. nih.gov In the small fraction of fully replicated products, deoxythymidine (dT) was found to be incorporated opposite the N3-Et-dT lesion, which would result in an A•T to T•A transversion mutation. nih.gov Other studies have also noted that the presence of N3-Et-dT can lead to the misincorporation of dGMP and dTMP. nih.gov

| Condition | Primary Nucleotide Incorporated | Outcome | Resulting Mutation (in bypass product) | Reference |

|---|---|---|---|---|

| Low dNTP (10 µM) | dA | Chain Termination | N/A | nih.gov |

| High dNTP (200 µM) | dA (stalled product), dT (bypass product) | Partial Bypass | A•T → T•A Transversion | nih.gov |

Role of Translesion Synthesis (TLS) DNA Polymerases in this compound Bypass

To cope with replication-blocking lesions like N3-Et-dT, cells utilize specialized translesion synthesis (TLS) DNA polymerases. nih.govencyclopedia.pub These polymerases have more open active sites that can accommodate distorted DNA templates, allowing them to synthesize past the damage, though often with reduced fidelity. encyclopedia.pubglenresearch.com

In E. coli, the SOS response induces the expression of several TLS polymerases, including Pol II, Pol IV, and Pol V, which are involved in bypassing various forms of DNA damage. embopress.orgnih.gov While the Klenow fragment of Pol I is strongly blocked by N3-Et-dT, specialized TLS polymerases are expected to play a role in its bypass in vivo. nih.govnih.gov The exonuclease-free Klenow fragment (Kf-), which shares some properties with TLS polymerases, was shown to be capable of bypassing N3-Et-dT. nih.gov

Studies on eukaryotic TLS polymerases reveal distinct capabilities in bypassing N3-Et-dT. Human polymerase η (hPol η) is capable of bypassing the N3-Et-dT lesion and generating full-length replication products. nih.gov In contrast, other Y-family polymerases are strongly inhibited. Human polymerase κ (hPol κ) experiences significant difficulty in bypassing N3-Et-dT, and human polymerase ι (hPol ι) typically stalls after inserting a single nucleotide opposite the lesion. nih.gov The B-family polymerase, yeast polymerase ζ (yPol ζ), is also strongly hindered by N3-Et-dT. nih.gov

| Polymerase | Organism | Bypass Efficiency | Reference |

|---|---|---|---|

| DNA Polymerase I (Klenow fragment) | E. coli | Very Low (Strong Block) | nih.govnih.gov |

| Exonuclease-free Klenow fragment (Kf-) | E. coli | Capable of bypass | nih.gov |

| Human Polymerase η (hPol η) | Human | Capable of bypass | nih.gov |

| Human Polymerase κ (hPol κ) | Human | Very Low (Great Difficulty) | nih.gov |

| Human Polymerase ι (hPol ι) | Human | Stalls after one insertion | nih.gov |

| Yeast Polymerase ζ (yPol ζ) | Yeast | Very Low (Strongly Hindered) | nih.gov |

Impact on Transcriptional Processes

Similar to DNA replication, the process of transcription is severely impeded by the presence of N3-Et-dT in the DNA template strand. The N3-ethyl group directly disrupts the base pairing necessary for RNA polymerase to accurately read the template. researchgate.net

Studies have shown that N3-Et-dT strongly inhibits transcription mediated by both the single-subunit T7 RNA polymerase and the multi-subunit human RNA polymerase II in vitro. researchgate.netnih.gov This lesion can cause the polymerase to pause or stall, significantly reducing the output of full-length transcripts. researchgate.net

During transcription, N3-Et-dT is a miscoding lesion with promiscuous properties. nih.gov With human RNA polymerase II, the bypass of N3-Et-dT can induce A→T and A→C mutations. nih.gov In nucleotide-excision repair-deficient human cells, N3-Et-dT has been observed to trigger A→C and A→U mutations. researchgate.net Furthermore, N3-Et-dT is recognized by the cellular repair machinery and is an efficient substrate for transcription-coupled nucleotide excision repair (TC-NER), a pathway that removes lesions from the transcribed strand of active genes. nih.gov

Stalling and Bypass by RNA Polymerases (e.g., T7 RNA Polymerase, Human RNA Polymerase II)

This compound (N3-EtdT) presents a significant obstacle to transcription by both single-subunit and multi-subunit RNA polymerases. nih.gov Research demonstrates that N3-EtdT is a potent transcription-blocking lesion, strongly impeding the elongation process of both bacteriophage T7 RNA polymerase (T7 RNAP) and human RNA polymerase II (hRNAPII) in vitro. nih.govnih.gov The ethyl group at the N3 position of thymidine directly disrupts the hydrogen bonding necessary for canonical Watson-Crick base pairing. nih.gov

Studies quantifying the extent of this blockage show that N3-EtdT substantially inhibits transcription elongation. For T7 RNAP, the relative bypass efficiency (RBE) for N3-EtdT was approximately 34%. nih.gov The blockage was even more pronounced for the more complex human RNA polymerase II, which exhibited a strong inhibitory effect when encountering the lesion. nih.gov

When bypass does occur, it is often a mutagenic process. N3-EtdT exhibits promiscuous miscoding properties, inducing a variety of mutations. nih.govnih.gov During transcription mediated by T7 RNAP, the lesion can lead to the misincorporation of guanine (B1146940) (G), thymine (T), or cytosine (C) opposite the lesion. nih.gov Similarly, with hRNAPII, N3-EtdT bypass results in A→T and A→C mutations. nih.gov This promiscuous mutagenicity underscores the disruptive nature of the N3-ethyl group on the fidelity of the transcriptional machinery. nih.govsemanticscholar.org

| RNA Polymerase | Mutation Type | Observed Frequency | Reference |

|---|---|---|---|

| T7 RNA Polymerase | A→G | ~3% | nih.gov |

| A→T | ~3% | nih.gov | |

| A→C | ~36% | nih.gov | |

| Human RNA Polymerase II | A→T | ~24% | nih.gov |

| A→C | ~30% | nih.gov |

Influence of Transcriptional Fidelity Checkpoints on this compound Bypass

The cellular machinery includes transcriptional fidelity checkpoints to ensure the accuracy of RNA synthesis. semanticscholar.orgresearchgate.net These checkpoints play a crucial role in how RNA polymerase II responds to DNA lesions like N3-EtdT. pnas.org Interestingly, the presence of transcription factor II S (TFIIS), which is known to stimulate the proofreading activity of Pol II, does not facilitate bypass of N3-EtdT. pnas.org Instead, TFIIS-stimulated proofreading exacerbates the stalling of Pol II at the N3-EtdT lesion site. pnas.org

This suggests that the fidelity mechanism recognizes the distorted template but is unable to resolve it efficiently, leading to an enhanced stall rather than a productive bypass. pnas.org The bypass routes for different ethylthymidine isomers are controlled by distinct fidelity checkpoints, highlighting the nuanced recognition of lesion structure by the polymerase complex. pnas.org For N3-EtdT, which disrupts base pairing directly, multiple transcriptional bypass routes have been identified, indicating a complex interplay between the lesion and the polymerase's fidelity mechanisms. pnas.org Furthermore, in human cells, the transcription-coupled nucleotide excision repair (TC-NER) pathway, which removes lesions from the transcribed strand of active genes, recognizes N3-EtdT as a substrate. nih.govnih.gov The downregulation of Cockayne syndrome group B (CSB) protein, a key component of TC-NER, leads to a significant decrease in the transcriptional bypass efficiency of N3-EtdT and a corresponding increase in the mutations induced by the lesion. nih.gov

Structural Determinants of Transcription Impedance (e.g., Pro-Gate loop interactions)

The strong blockage of transcription by N3-EtdT is rooted in specific structural interactions between the adducted DNA and the RNA polymerase enzyme. The primary reason for the stall is the location of the ethyl group at the N3 position of the thymine ring, which is directly involved in the hydrogen bonding with adenine. nih.govnih.gov This modification physically prevents the formation of a stable Watson-Crick base pair, a critical step for the selection and incorporation of the correct incoming nucleotide. nih.gov

Intermolecular Forces and Hydrogen Bonding in this compound-DNA Interactions

The stability and structure of the DNA double helix are maintained by a combination of intermolecular forces, primarily hydrogen bonds between complementary base pairs and base stacking interactions. youtube.comnews-medical.netnih.gov Hydrogen bonds are highly specific, with adenine (A) forming two hydrogen bonds with thymine (T), and guanine (G) forming three with cytosine (C). youtube.com

The this compound lesion directly disrupts this fundamental interaction. The N3 position of thymine is a hydrogen bond acceptor in the canonical A-T base pair. nih.govnews-medical.net The covalent attachment of an ethyl group at this position physically occupies the space required for hydrogen bond formation with its adenine partner. nih.govnih.gov This loss of a critical hydrogen bond destabilizes the DNA duplex at the site of the lesion.

Mechanisms of Mutagenesis Associated with N3 Ethylthymidine

Analysis of Mutational Spectra Induced by N3-Ethylthymidine

The mutagenic potential of N3-EtdT is characterized by its ability to induce specific base pair changes during DNA replication and transcription. These alterations in the DNA sequence can lead to functional consequences for the cell.

Specific Base Pair Changes (e.g., T>A, T>C, T>G Transversions)

Studies investigating the mutagenic effects of N3-EtdT have identified a spectrum of base substitutions. During DNA replication, N3-EtdT is known to be a promiscuous lesion, meaning that various nucleotides can be incorporated opposite it, leading to different types of mutations. Specifically, N3-EtdT has been shown to induce T:A to A:T transversions nih.govnih.gov. Research in E. coli has quantified these changes, reporting frequencies such as T>A (21%), T>C (15%), and T>G (3%) mdpi.comresearchgate.netnih.gov. Other studies have reported similar frequencies, including T>A (21%), T>C (15%), and T>G (3.1%) mutations oup.com. N3-EtdT can also contribute to T:A to C:G transition mutations oup.com and AT→TA and AT→GC mutations nih.gov.

During transcription, N3-EtdT also leads to miscoding events. For instance, in in vitro transcription assays using T7 RNA polymerase, N3-EtdT has been observed to cause A→G, A→T, and A→C mutations nih.govsemanticscholar.org. When human RNA polymerase II is involved, N3-EtdT induces A→T and A→C mutations nih.govsemanticscholar.org. In human cells, N3-EtdT has been shown to trigger A→C and A→U mutations during transcription pnas.orgresearchgate.net.

Table 1: Mutational Spectra Associated with this compound

| Mutation Type (Replication) | Frequency (%) | Mutation Type (Transcription) | Frequency (%) | Reference(s) |

| T>A | 21 | A→T | ~3-24 | mdpi.comresearchgate.netnih.govoup.comnih.govnih.govsemanticscholar.org |

| T>C | 15 | A→C | ~3-30 | mdpi.comresearchgate.netnih.govoup.comnih.govsemanticscholar.org |

| T>G | 3 | A→U | ~31-36 | mdpi.comresearchgate.netnih.govoup.comnih.govsemanticscholar.orgpnas.orgresearchgate.net |

| T:A → A:T | - | A→G | ~3-13 | nih.govnih.gov |

| T:A → C:G | - | - | - | oup.com |

| AT → TA | - | - | - | nih.gov |

| AT → GC | - | - | - | nih.gov |

Note: Frequencies are approximate and may vary depending on experimental conditions and cell types. Transcription-related mutations are indicated by base changes in the RNA transcript (e.g., A→U reflects a change from adenine (B156593) in the template DNA to uracil (B121893) in the RNA).

Context-Dependent Mutagenesis

The mutagenic outcome of N3-EtdT can be influenced by its surrounding DNA sequence, a phenomenon known as context-dependent mutagenesis. While direct studies focusing solely on sequence context for N3-EtdT are limited, related ethylated thymidine (B127349) lesions exhibit such dependencies. For instance, N-ethyl-N-nitrosourea (ENU)-induced T:A base pair transversions have shown a strong strand bias, preferentially occurring on the non-transcribed strand, and have been observed to occur more frequently at 5'-Pu-T sequences nih.gov. This suggests that the local DNA sequence and the transcriptional status of the DNA strand can modulate the mutagenic impact of N3-EtdT.

Molecular Basis of Error-Prone DNA Replication and Transcription

N3-EtdT significantly impacts DNA replication and transcription by directly interfering with the accurate pairing of nucleotides and the progression of polymerases.

During DNA replication, N3-EtdT acts as a strong block to the progression of DNA polymerases, including E. coli DNA polymerase I (Klenow fragment) nih.govnih.gov. The ethyl group at the N3 position disrupts the normal Watson-Crick hydrogen bonding face of thymine (B56734), preventing its recognition by the replication machinery nih.gov. This blockage necessitates the action of specialized translesion synthesis (TLS) polymerases, which are known for their ability to replicate across DNA lesions, albeit often with reduced fidelity. In E. coli, DNA polymerase V (Pol V) is identified as the primary polymerase responsible for the mutagenic bypass of N3-EtdT, with DNA polymerase IV (Pol IV) also contributing to T→G mutations nih.govoup.comnih.govoup.com. The removal of Pol V largely abolishes the mutagenicity of N3-EtdT mdpi.comresearchgate.netnih.gov. In vitro studies with purified human DNA polymerases show that while polymerases η and the Klenow fragment can bypass N3-EtdT, other polymerases like ι stall, and κ and yeast ζ are significantly hindered nih.govnih.gov. The misincorporation of nucleotides such as deoxyadenosine (B7792050) (dA) opposite N3-EtdT during replication can lead to termination of DNA synthesis or, if synthesis continues, result in transversion mutations nih.govnih.gov.

In transcription, N3-EtdT also strongly impedes the progression of RNA polymerase (RNAP) nih.govsemanticscholar.orgoup.comoup.comresearchgate.net. The N3-ethyl group directly disrupts base pairing, leading to transcriptional stalling and promoting misincorporation of nucleotides into the RNA transcript oup.comoup.comescholarship.org. N3-EtdT exhibits promiscuous miscoding properties during transcription, leading to various base changes in the RNA, such as A→C, A→U, and A→T nih.govsemanticscholar.orgpnas.orgresearchgate.net. The stalling of RNAP at N3-EtdT can be exacerbated by factors like TFIIS, which can stimulate proofreading activity escholarship.org. Multiple transcriptional bypass routes exist for N3-EtdT, some of which are error-free and others error-prone pnas.orgescholarship.org.

Contribution of this compound to Genotoxicity through DNA Damage Response Pathways

The genotoxicity of N3-EtdT arises from its combined effects of blocking DNA replication and inducing mutations, which are mediated by cellular DNA damage response (DDR) pathways. The strong blockage of DNA replication by N3-EtdT contributes to its cytotoxicity nih.govoup.comnih.gov. The mutagenic bypass of this lesion by TLS polymerases, particularly Pol V, is a critical aspect of its genotoxic profile, as it directly leads to alterations in the DNA sequence nih.govoup.comnih.govoup.com.

Compound List

this compound (N3-EtdT)

O2-Ethylthymidine (O2-EtdT)

O4-Ethylthymidine (O4-EtdT)

N3-carboxymethylthymidine (N3-CMdT)

O4-carboxymethylthymidine (O4-CMdT)

O6-carboxymethyl-dG (O6-CMdG)

N-ethyl-N-nitrosourea (ENU)

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

N3-methylthymidine (N3-MedT)

O2-methylthymidine (O2-Me-dT)

O4-methylthymidine (O4-MedT)

O2-POB-dT

N3-Et-dT (Synonym for N3-EtdT)

O4-Et-dT (Synonym for O4-EtdT)

O2-Et-dT (Synonym for O2-EtdT)

Dna Repair Mechanisms Recognizing N3 Ethylthymidine Adducts

Direct Reversal of N3-Ethylthymidine by Dealkylation Enzymes

A key mechanism for repairing this compound involves direct reversal, a process mediated by a class of enzymes known as AlkB homologs. These enzymes, which are Fe(II)- and α-ketoglutarate-dependent dioxygenases, directly remove alkyl groups from damaged DNA bases.

In mammalian cells, the primary enzymes responsible for the direct reversal of this compound are ALKBH2 and ALKBH3, which are homologs of the bacterial AlkB protein. These dioxygenases catalyze the oxidative demethylation or dealkylation of various DNA lesions, including N1-methyladenine (N1mA), N3-methylcytosine (N3mC), and importantly, this compound (N3-EtdT) nih.govfrontiersin.orgmssm.edunih.govmdpi.commdpi.commdpi.comnih.govescholarship.orgcusabio.com.

ALKBH2 is known to prefer double-stranded DNA (dsDNA) as a substrate, while ALKBH3 has shown a preference for single-stranded DNA (ssDNA) for certain lesions, although its efficiency in repairing N3-EtdT in mammalian cells may depend on cofactors frontiersin.orgmdpi.comresearchgate.net. Studies have shown that in the absence of ALKBH2 or ALKBH3, cells exhibit increased sensitivity to methylating agents, highlighting their critical role in DNA repair mssm.edu.

The enzymatic mechanism employed by AlkB homologs involves the oxidative removal of the alkyl group. Using α-ketoglutarate as a co-substrate and Fe(II) as a cofactor, these enzymes oxidize the alkyl group on the damaged base, forming a transient intermediate that spontaneously releases formaldehyde (B43269) and the unmodified base frontiersin.orgmdpi.com.

Purified human ALKBH2 has been demonstrated to directly reverse N3-EtdT in vitro from dsDNA, confirming its role as a key repair enzyme for this lesion nih.govnih.govescholarship.orgcusabio.comresearchgate.netresearchgate.net. While ALKBH3 can also repair N3-EtdT, its in vitro efficiency might be lower or require additional cofactors compared to ALKBH2 nih.gov. Kinetic studies on AlkB-mediated repair, particularly for N1mA and N3mC, have provided detailed insights into the reaction mechanisms and substrate specificities of these enzymes mdpi.com.

Table 1: AlkB Homologs and this compound Repair

| Enzyme | Primary Substrate Type | N3-EtdT Repair | DNA Form Preference | In vitro Repair of N3-EtdT | Notes |

| ALKBH2 | Alkylated bases | Yes | dsDNA | Yes (Direct Reversal) | Efficient repair of N3-EtdT in dsDNA. |

| ALKBH3 | Alkylated bases | Yes | ssDNA (general) | Yes (Less efficient) | May require cofactors for optimal N3-EtdT repair in mammalian cells. |

Involvement of Base Excision Repair (BER) Pathways

The Base Excision Repair (BER) pathway is a major cellular mechanism for removing small, non-helix-distorting DNA lesions, including many alkylated bases. This pathway is initiated by DNA glycosylases that excise the damaged base.

In BER, DNA glycosylases are responsible for recognizing and removing damaged bases by cleaving the N-glycosidic bond. The human 3-methyladenine (B1666300) DNA glycosylase (AAG), also known as N-methylpurine-DNA glycosylase (MPG), is a key initiator glycosylase in BER. AAG/MPG typically repairs alkylated purines such as 3-methyladenine (3-MeA) and 7-methylguanine (B141273) (7-MeG), as well as etheno-DNA adducts like εA mdpi.comoup.comnih.govnih.govembopress.org.

However, studies have consistently shown that AAG/MPG plays a negligible role in the repair of this compound in mammalian cells. Depletion of AAG does not significantly alter the transcriptional inhibitory or mutagenic properties of N3-EtdT, suggesting that this lesion is not a significant substrate for this BER enzyme nih.govnih.govescholarship.orgresearchgate.net.

Table 2: DNA Glycosylases and this compound Repair

| Enzyme (Glycosylase) | Pathway | Primary Substrates | Role in N3-EtdT Repair |

| AAG/MPG | BER | 3-MeA, 7-MeG, εA, Hypoxanthine (Hx) | Negligible / Not involved |

The general downstream processing in BER involves the creation of an apurinic/apyrimidinic (AP) site after base excision. This AP site is then processed by an AP endonuclease, followed by DNA polymerase activity to insert a new nucleotide and ligation to seal the DNA backbone genome.jpnih.govcreative-diagnostics.com. However, given the lack of AAG/MPG involvement in N3-EtdT repair, this downstream processing sequence is not directly applicable to the primary repair of this specific lesion.

Nucleotide Excision Repair (NER) Pathways in this compound Processing

The Nucleotide Excision Repair (NER) pathway is primarily responsible for removing bulky, helix-distorting DNA lesions, such as those induced by UV radiation or bulky chemical carcinogens wikipathways.orgresearchopenworld.comgenome.jp. While N3-EtdT is considered a non-bulky lesion, it can impede DNA transcription, and evidence suggests it is processed by NER, specifically the Transcription-Coupled NER (TC-NER) sub-pathway.

In human cells, this compound has been identified as a substrate for TC-NER oup.comnih.gov. This pathway preferentially repairs lesions located in the transcribed strand of actively transcribed genes. Proteins such as XPA and CSB, which are key components of the NER machinery, are involved in the recognition and repair of N3-EtdT nih.gov. This contrasts with other ethylthymidine regioisomers, such as O2-EtdT and O4-EtdT, which may have different repair fates or less efficient processing by NER nih.gov.

Table 3: NER Pathway and this compound

| Lesion | Pathway | Sub-pathway | Key Proteins Involved | Lesion Characteristic |

| N3-EtdT | NER | TC-NER | XPA, CSB | Transcription-blocking, non-bulky |

Compound Name List:

this compound (N3-EtdT)

N1-methyladenine (N1mA)

N3-methylcytosine (N3mC)

3-methyladenine (3-MeA)

7-methylguanine (7-MeG)

εA (Ethenoadenine)

O2-Ethylthymidine (O2-EtdT)

O4-Ethylthymidine (O4-EtdT)

Transcription-Coupled Nucleotide Excision Repair (TC-NER)

Transcription-Coupled Nucleotide Excision Repair (TC-NER) is a specialized sub-pathway of Nucleotide Excision Repair (NER) that specifically targets DNA lesions located on the transcribed strand of actively transcribed genes plos.orgebi.ac.uk. The hallmark of TC-NER activation is the stalling of RNA Polymerase II (Pol II) when it encounters a DNA lesion actanaturae.runih.gov. This stalled polymerase acts as a sensor, signaling for the recruitment of repair factors.

Research indicates that this compound lesions can indeed trigger TC-NER. Studies have shown that N3-EtdT can cause significant stalling of Pol II during transcription pnas.orgescholarship.org. This stalling is exacerbated by TFIIS-stimulated proofreading activity, which may provide sufficient time for the recruitment of repair factors like Cockayne Syndrome B (CSB) protein, a key initiator of TC-NER pnas.orgescholarship.org. Furthermore, it has been demonstrated that N3-alkylated thymidine (B127349) derivatives, including N3-EtdT, are substrates for TC-NER in human cells researchgate.netnih.govresearchgate.net. The preferential removal of N-ethylpurines from the transcribed strand is dependent on the presence of functional nucleotide excision repair, highlighting the role of TC-NER in clearing these specific lesions from actively transcribed regions nih.gov.

Role of Mismatch Repair (MMR) System in this compound-Containing DNA

The Mismatch Repair (MMR) system is primarily known for correcting errors that occur during DNA replication and recombination, such as base-base mismatches and small insertion/deletion loops nih.govnih.gov. While N3-EtdT is an alkylation adduct and not a replication error, the MMR system can be indirectly involved in the cellular response to certain DNA damages.

For instance, in the context of O6-alkylguanine, unrepaired lesions can mispair with thymine (B56734). This O6-alkylguanine:T mispair is recognized by the MMR system, which initiates excision of the newly incorporated thymine from the nascent strand. This process can lead to a futile repair cycle if the O6-alkylguanine remains unrepaired, potentially causing strand breaks and activating damage signaling pathways aopwiki.org. However, direct involvement of the MMR system in the repair of N3-EtdT itself, as opposed to secondary consequences of other related lesions, is less clearly defined in the provided literature. The primary repair pathways for N3-EtdT appear to be direct reversal by alkyltransferases or nucleotide excision repair.

Efficiency and Specificity of DNA Repair Enzymes for this compound vs. Other Adducts

Different DNA repair enzymes exhibit varying substrate specificities and efficiencies for various DNA lesions. Studies have investigated the repair of N3-EtdT by specific enzymes, particularly the AlkB family of dioxygenases.

Research has shown that this compound (N3-EtdT) is efficiently repaired by Alkbh2 and Alkbh3 in mammalian cells, and in vitro studies have demonstrated the direct reversal of N3-EtdT by purified human Alkbh2 protein researchgate.netmssm.edunih.gov. This direct reversal pathway by AlkB homologs is an error-free damage reversal mechanism that releases the oxidized ethyl group as acetaldehyde (B116499) aopwiki.org. In contrast, other ethylated thymidine lesions, such as O2-EtdT and O4-EtdT, are not substrates for Alkbh2 or Alkbh3 nih.gov. This suggests a specific preference of these enzymes for N3-alkylated lesions.

Furthermore, the alkyladenine DNA glycosylase (AAG), a key enzyme in Base Excision Repair (BER), has shown a negligible role in the repair of N3-EtdT, O2-EtdT, O4-EtdT, N3-CMdT, or O4-CMdT in mammalian cells, as its depletion did not significantly alter the transcriptional inhibitory or mutagenic properties of these lesions researchgate.netnih.gov. This indicates that AAG is not a primary repair enzyme for N3-EtdT.

Comparative studies also highlight that N3-alkylated thymidine derivatives can be efficiently repaired by the transcription-coupled nucleotide excision repair pathway, whereas O2- and O4-alkyldT lesions are known to be poorly repaired and persist in mammalian tissues researchgate.net. This differential repair efficiency underscores the specific targeting of N3-EtdT by TC-NER.

Table 1: Repair Enzyme Activity Towards this compound

| DNA Repair Enzyme | Substrate Specificity for N3-EtdT | Efficiency Compared to Other Adducts | Primary Repair Pathway | Citation(s) |

| Alkbh2 | Efficiently repaired | Preferred over O2-EtdT, O4-EtdT | Direct Reversal | researchgate.netmssm.edunih.gov |

| Alkbh3 | Efficiently repaired | Preferred over O2-EtdT, O4-EtdT | Direct Reversal | researchgate.netmssm.edunih.gov |

| AAG (Human) | Negligible role | Not a substrate | Base Excision Repair | researchgate.netnih.gov |

| TC-NER | Efficiently repaired | More efficient than O2/O4-EtdT | Nucleotide Excision Repair | researchgate.netnih.govresearchgate.netnih.gov |

Table 2: Lesion Recognition and Repair Pathways for Ethylated Thymidine Regioisomers

| Lesion | Pol II Stalling | TC-NER Substrate | Alkbh2/3 Substrate | Primary Repair Pathway(s) | Citation(s) |

| N3-EtdT | Strong | Yes | Yes | TC-NER, Alkbh2/3 | pnas.orgescholarship.orgresearchgate.netnih.govresearchgate.netmssm.edunih.gov |

| O2-EtdT | Strong | Less efficient | No | Primarily TLS/other | escholarship.orgresearchgate.netresearchgate.netnih.gov |

| O4-EtdT | Weak | Poorly repaired | No | Primarily TLS/other | escholarship.orgresearchgate.netresearchgate.netnih.gov |

Compound List

this compound (N3-EtdT)

O2-Ethylthymidine (O2-EtdT)

O4-Ethylthymidine (O4-EtdT)

N3-carboxymethylthymidine (N3-CMdT)

O4-carboxymethylthymidine (O4-CMdT)

N7-ethylguanine

N3-ethyladenine

O6-ethylguanine

N1-ethyladenine

N3-ethylcytosine

N7-methylguanine

N3-methyladenine

O6-methylguanine

N3-methylcytosine

O4-methylthymine

N3-methylthymine

8-Oxoguanine

Comparative Molecular and Biological Consequences of Ethylthymidine Regioisomers

Differential Recognition by DNA Replication and Transcription Machineries: N3-Ethylthymidine vs. O2-Ethylthymidine and O4-Ethylthymidine

The cellular machinery that replicates and transcribes DNA interacts with N3-EtdT, O2-EtdT, and O4-EtdT in markedly different ways, leading to varied biological consequences. nih.gov The position of the ethyl group on the thymidine (B127349) base dictates the extent to which these lesions block polymerases and the fidelity of bypass. nih.govnih.gov

During DNA replication, N3-EtdT and O2-EtdT act as strong blocks to certain DNA polymerases. nih.gov For instance, the exonuclease-free Klenow fragment (Kf⁻) of E. coli DNA polymerase I and yeast polymerase ζ (yPol ζ) are significantly hindered by both N3-EtdT and O2-EtdT. nih.govnih.gov In contrast, human polymerase η (hPol η) can readily bypass all three ethylated thymidine lesions. nih.gov Other polymerases show distinct specificities; human polymerase κ (hPol κ) can bypass the minor-groove O2-EtdT lesion but struggles with N3-EtdT and the major-groove O4-EtdT lesion. nih.gov Conversely, yPol ζ is only moderately blocked by O4-EtdT but is strongly impeded by N3-EtdT and O2-EtdT. nih.gov

In the context of transcription, N3-EtdT and O2-EtdT also present significant obstacles. Both lesions strongly inhibit transcription by single-subunit T7 RNA polymerase and the multi-subunit human RNA polymerase II. nih.gov O4-EtdT, however, does not significantly block these enzymes. nih.gov Interestingly, the transcription factor TFIIS, which typically helps RNA polymerase II bypass obstacles, exacerbates the stalling at N3-EtdT and O2-EtdT sites. nih.gov

| Lesion | Effect on DNA Replication Polymerases | Effect on Transcription (RNA Polymerase II) |

|---|---|---|

| This compound (N3-EtdT) | Strongly blocks Kf⁻ and yPol ζ; bypassed by hPol η; difficult for hPol κ to bypass. nih.govnih.gov | Strongly blocks progression, with stalling exacerbated by TFIIS. nih.govnih.gov |

| O2-Ethylthymidine (O2-EtdT) | Strongly blocks Kf⁻ and yPol ζ; bypassed by hPol η and hPol κ. nih.govnih.gov | Strongly blocks progression, with stalling exacerbated by TFIIS. nih.govnih.gov |

| O4-Ethylthymidine (O4-EtdT) | Modestly blocks yPol ζ; bypassed by hPol η; difficult for hPol κ to bypass. nih.govnih.gov | Does not significantly block progression. nih.gov |

Distinct Mutagenic Profiles of Regioisomeric Ethylthymidines

The mutagenic potential of ethylthymidine isomers is directly linked to how they are processed during DNA replication and transcription. O4-EtdT is highly mutagenic, whereas N3-EtdT and O2-EtdT exhibit a more promiscuous and varied mutagenic profile. nih.govnih.gov

During DNA replication, synthesis opposite O4-EtdT is highly error-prone, with a strong preference for the insertion of deoxyguanosine monophosphate (dGMP). nih.govnih.gov This leads to a high frequency of T→C mutations. nih.govnih.gov In contrast, nucleotide incorporation opposite N3-EtdT and O2-EtdT is less selective. nih.gov For N3-EtdT in E. coli, T→A, T→C, and T→G mutations were observed at frequencies of 21%, 15%, and 3.1%, respectively. nih.gov For O2-EtdT, the frequencies for the same mutations were 15%, 35%, and 5.4%. nih.gov This promiscuity suggests that both N3-EtdT and O2-EtdT may contribute to A:T→T:A transversions and A:T→G:C transitions in organisms exposed to ethylating agents. nih.gov

A similar pattern of mutagenicity is observed during transcription. Transcriptional bypass of O4-EtdT is highly mutagenic and almost exclusively results in the misincorporation of guanine (B1146940). nih.gov N3-EtdT and O2-EtdT also lead to transcriptional errors but display more indiscriminate miscoding properties. nih.govnih.gov

| Lesion | Primary Mutation Type | Observed Mutation Frequencies |

|---|---|---|

| This compound (N3-EtdT) | Promiscuous (T→A, T→C, T→G) | T→A: 21%, T→C: 15%, T→G: 3.1% nih.gov |

| O2-Ethylthymidine (O2-EtdT) | Promiscuous (T→A, T→C, T→G) | T→A: 15%, T→C: 35%, T→G: 5.4% nih.gov |

| O4-Ethylthymidine (O4-EtdT) | T→C (A:T→G:C transition) | High frequency of T→C mutation. nih.govnih.gov |

Contrasting Repair Susceptibility and Persistence of this compound, O2-Ethylthymidine, and O4-Ethylthymidine

The persistence of DNA adducts is a critical factor in their potential to cause mutations and initiate carcinogenesis. mdpi.com The three ethylthymidine isomers show significant differences in their recognition by cellular DNA repair systems, which affects how long they remain in the genome.

N3-EtdT is recognized and repaired by the transcription-coupled nucleotide excision repair (TC-NER) pathway. nih.gov In contrast, O2-EtdT and O4-EtdT are not efficient substrates for this repair mechanism. nih.gov The repair of O-ethylated pyrimidines like O2-EtdT and O4-EtdT is generally slow in human cells. nih.govpnas.org This inefficient removal contributes to the high persistence of O4-EtdT, which has been observed to accumulate in the lung tissue of smokers and the liver DNA of rats exposed to ethylating agents. pnas.orgnih.gov The persistence of these lesions means they are more likely to be encountered by the DNA replication machinery, increasing the probability of mutations. nih.gov

Structural and Steric Factors Influencing Enzyme Interaction and Processing

The distinct biological consequences of the ethylthymidine regioisomers are rooted in their unique chemical properties and the structural perturbations they cause within the DNA double helix. nih.gov The location of the ethyl group—whether it protrudes into the major groove, the minor groove, or disrupts the Watson-Crick base pairing interface—is a key determinant of enzyme interaction.

This compound (N3-EtdT): The ethyl group at the N3 position directly disrupts the hydrogen bonding face of the thymine (B56734) base, preventing proper pairing with adenine (B156593). nih.gov This disruption is a primary reason for the strong blockage of DNA and RNA polymerases.

O2-Ethylthymidine (O2-EtdT): The ethyl group at the O2 position is located in the minor groove of the DNA helix. This placement makes the nucleobase incapable of forming a favorable pair with any of the canonical bases. nih.gov Some enzymes, like human polymerase κ, are specialized to bypass minor-groove adducts and can therefore accommodate O2-EtdT. nih.gov RNA polymerase II contains a minor-groove-sensing motif, the "Pro-Gate loop," which plays a role in detecting this type of lesion. nih.gov

O4-Ethylthymidine (O4-EtdT): The ethyl group at the O4 position resides in the major groove. This modification does not pose a significant steric block to the progression of polymerases but instead alters the base-pairing properties, favoring a mismatch with guanine, which leads to its high mutagenic potential. nih.gov

These structural differences dictate which polymerases can bypass the lesions, the fidelity of that bypass, and which repair pathways, if any, can recognize and remove the damage.

Advanced Analytical Methodologies for N3 Ethylthymidine Detection in Biological Systems

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography-Mass Spectrometry, particularly tandem mass spectrometry (LC-MS/MS), is a cornerstone for the sensitive and selective detection of N3-EtdT in complex biological matrices. This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.

Stable Isotope Dilution (SID) is a gold standard for accurate quantification in mass spectrometry. In SID, a known amount of a stable isotope-labeled analog of the target analyte (e.g., N3-ethylthymidine labeled with deuterium (B1214612) or 13C) is added to the sample early in the preparation process. This labeled standard behaves identically to the endogenous analyte during sample extraction, cleanup, and ionization, thus compensating for any losses or variations in these steps. LC-MS/MS coupled with SID allows for precise determination of N3-EtdT concentrations, as demonstrated in studies analyzing ethylated thymidine (B127349) adducts in human leukocyte DNA nih.gov.

Research Finding: A highly sensitive, accurate, and quantitative assay for simultaneous detection and quantification of O(2)-ethylthymidine (O(2)-EtdT), N(3)-ethylthymidine (N(3)-EtdT), and O(4)-ethylthymidine (O(4)-EtdT) was developed using stable isotope dilution nanoflow liquid chromatography-nanospray ionization tandem mass spectrometry (LC-MS/MS) nih.gov.

Detection Limits: The quantification limit for the entire assay was reported as 50 fg for O(2)-EtdT, 100 fg for N(3)-EtdT, and 100 fg for O(4)-EtdT, corresponding to approximately 1.1, 2.3, and 2.3 adducts per 10^9 normal nucleotides, respectively, starting with 50 μg of DNA nih.gov.

Application Example: This method was applied to analyze ethylated thymidine adducts in human leukocyte DNA, revealing significantly higher levels of O(2)-EtdT, N(3)-EtdT, and O(4)-EtdT in smokers compared to non-smokers nih.gov.

Tandem mass spectrometry (MS/MS) provides structural information and enhances selectivity for quantification. In MS/MS, a precursor ion (e.g., the molecular ion of N3-EtdT) is selected, fragmented, and then the resulting product ions are detected. This fragmentation pattern is highly specific to the molecule's structure, allowing for unambiguous identification and differentiation from other compounds. For N3-EtdT, MS/MS is used in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes to achieve high sensitivity and specificity in complex biological samples researchgate.net. LC-MS/MS has also been used to confirm the identities of mutant products in transcription studies involving N3-EtdT nih.gov.

Research Finding: Tandem mass spectrometry (MS/MS) has been demonstrated to increase specificity and sensitivity in the determination of methylated products, with its application to in vivo studies suggested researchgate.net.

Application Example: In studies investigating transcriptional bypass of ethylated thymidine lesions, LC-MS/MS analysis confirmed the identities of mutant products, providing crucial data on the mutagenic properties of N3-EtdT nih.gov.

Gas Chromatography with Electron Capture Detection (GC-ECD)

Gas Chromatography with Electron Capture Detection (GC-ECD) is a highly sensitive technique for detecting electronegative compounds, particularly those containing halogens, nitrogen, and oxygen. While not as universally applied to nucleoside adducts as LC-MS/MS due to the need for volatility and derivatization, GC-ECD can be employed if N3-EtdT or its derivatives can be made sufficiently volatile and possess electronegative properties. GC-ECD is known for its extreme sensitivity, often detecting compounds at picogram or femtogram levels, making it suitable for trace analysis measurlabs.comscioninstruments.com.

General Principle: GC-ECD detects compounds by measuring the decrease in current caused by the capture of electrons by electronegative analytes as they pass through a detector cell containing a radioactive source and makeup gas measurlabs.comscioninstruments.com.

Application Context: GC-ECD is widely used for environmental analysis, pesticide residue analysis, and the identification of specific pharmaceutical and industrial compounds, especially halogenated substances scioninstruments.com. While direct application to N3-EtdT is less common in the literature, derivatization strategies could potentially enable its use.

Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)

Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) offers high separation efficiency and sensitivity for analyzing charged molecules. For N3-EtdT, CE-LIF can be utilized after fluorescent labeling of the compound or its degradation products. This method has been successfully applied to detect DNA modifications, including N3-methylthymidine (N3mT), which is structurally related to N3-EtdT. CE-LIF provides high sensitivity, with detection limits in the attomole range for certain DNA modifications nih.gov.

Research Finding: A sensitive analytical method using CE-LIF was developed for the detection of N3-methylthymidine (N3mT) in DNA, achieving a limit of detection of 1.9 amol, corresponding to one molecule of N3mT per 1000 normal nucleotides (0.1%) nih.gov.

Application Example: This CE-LIF method was used to demonstrate that the carcinogenic nitrosamine (B1359907) N'-nitrosonornicotine (NNN) induced N3mT in the human lung cancer cell line A549 nih.gov. The method also allowed for the simultaneous detection of 5-methylcytidine (B43896) (5mdC) and 5-hydroxymethylcytidine (B44077) (5hmdC) nih.gov.

Methodology: The CE-LIF approach for N3mT involved synthesizing N3mT-3'-phosphate as a chemical standard and employing fluorescence labeling of deoxyribonucleotides researchgate.netnih.gov. Separation of N3-methylated thymidines from unmodified nucleotides within minutes highlights CE-LIF's potential for DNA adduct analysis researchgate.net.

Sample Preparation and Derivatization Strategies for this compound Analysis

Effective sample preparation is paramount for the successful analysis of N3-EtdT in biological samples, which are often complex and contain low analyte concentrations. Strategies typically involve extraction, purification, and sometimes derivatization to enhance volatility or detectability.

Extraction and Purification: Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction are commonly used to isolate N3-EtdT from biological matrices like DNA, cells, or tissues researchgate.netresearchgate.netorganomation.com. For DNA adducts, enzymatic digestion or chemical hydrolysis is often the first step to release the modified base or nucleoside from the DNA backbone.

Derivatization: For GC-ECD analysis, derivatization is usually necessary to increase the volatility and thermal stability of N3-EtdT. This might involve reactions with reagents like pentafluorobenzyl bromide, which can alkylate active hydrogens on the base and sugar, forming derivatives with good chromatographic properties and strong responses to electron capture detection researchgate.net. For LC-MS/MS, derivatization is less common for N3-EtdT itself but is a general strategy to improve ionization efficiency or selectivity for other analytes, such as fatty acids mdpi.comnih.gov.

Research Finding: A universal method for labeling 5'-OH-mononucleosid-3'-dicyanoethyl-phosphates with fluorescent dyes based on phosphoramidite (B1245037) technology has been developed, enabling the separation of alkylated thymidines, including N3-methylated and N3-butylated thymidines, by CE-LIF researchgate.net.

Application of Methodologies in in vitro and Mechanistic in vivo (Animal Model) Studies

The analytical methods described are applied to investigate the biological fate and effects of N3-EtdT.

In vitro Studies: N3-EtdT has been studied in vitro to understand its impact on DNA replication and transcription. For instance, studies have examined how purified DNA polymerases interact with template DNA containing N3-EtdT, revealing its potential to block replication and cause mutations mdpi.comnih.gov. LC-MS/MS is used to analyze replication products and confirm mutagenic events nih.govnih.gov. Similarly, in vitro transcription assays using T7 RNA polymerase and human RNA polymerase II have investigated the effects of N3-EtdT on RNA synthesis, with LC-MS/MS used for product identification nih.govsemanticscholar.org.

In vivo Studies (Animal Models): While specific in vivo studies focusing solely on N3-EtdT quantification in animal models are less detailed in the provided snippets, the methodologies are transferable. For example, methods developed for detecting ethylated thymidine adducts in human leukocyte DNA using LC-MS/MS with stable isotope dilution are directly applicable to animal studies for monitoring exposure to ethylating agents nih.gov. Mechanistic in vivo studies would leverage these techniques to quantify N3-EtdT formation, repair, and its correlation with biological outcomes such as mutations or disease progression in animal models. The ability of MS/MS to increase specificity and sensitivity has been suggested for in vivo applications researchgate.net.

Computational and Structural Biology Insights into N3 Ethylthymidine Adducts

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and hybrid QM/MM methods, are indispensable for understanding the electronic properties and intrinsic reactivity of DNA adducts. These methods allow for the precise determination of molecular geometries, charge distributions, frontier molecular orbital energies (HOMO/LUMO), and reaction pathways. Such calculations provide fundamental insights into how the N3-ethyl modification influences the electron density and chemical behavior of the thymidine (B127349) base. For example, DFT calculations are routinely used to predict the electronic structure of various DNA bases and their modified forms, aiding in the interpretation of spectroscopic data and predicting potential reaction sites d-nb.infonorthwestern.edunih.govlsu.edu. While specific quantum chemical studies detailing the electronic structure and reactivity of N3-EtdT are not explicitly found in the provided snippets, the established methodologies are capable of characterizing the electron distribution around the N3-ethyl group and its impact on the π-electron system of the thymine (B56734) ring. This information is crucial for predicting how the adduct might interact with cellular machinery, such as repair enzymes or polymerases, and its susceptibility to further chemical transformations.

Molecular Modeling of Protein-N3-Ethylthymidine Complexes (e.g., Polymerases, Repair Enzymes)

The biological fate of N3-EtdT is largely determined by its interaction with cellular proteins, primarily DNA polymerases and DNA repair enzymes. Molecular modeling and simulation techniques are vital for predicting and understanding these interactions at an atomic level.

DNA Repair Enzyme Interactions: N3-EtdT is recognized and repaired by specific DNA repair enzymes. Notably, the AlkB homologues, ALKBH2 and ALKBH3, are highly efficient in repairing N3-EtdT through a direct reversal mechanism mssm.eduresearchgate.netresearchgate.net. ALKBH2, in particular, has been shown to directly reverse the effects of N3-EtdT in mammalian cells in vitro researchgate.net. In contrast, the alkyladenine DNA glycosylase (AAG) appears to play a negligible role in the repair of N3-EtdT researchgate.net.

DNA Polymerase Interactions: N3-EtdT poses a significant challenge to DNA replication. It acts as a strong replication block, impeding DNA synthesis by approximately 83% in E. coli mdpi.com. Various DNA polymerases exhibit differential abilities to bypass or stall at this lesion:

Human DNA Polymerase η (hPol η) and the Klenow fragment (Kf−) of E. coli DNA Polymerase I can bypass N3-EtdT and generate full-length replication products nih.gov.

Human DNA Polymerase ι (hPol ι) stalls after inserting a single nucleotide opposite N3-EtdT nih.gov.

Human DNA Polymerase κ (hPol κ) and yeast DNA Polymerase ζ (yPol ζ) are significantly hindered by N3-EtdT, indicating a strong blockage effect nih.gov.

The bypass of N3-EtdT by polymerases is often error-prone, leading to misincorporation of nucleotides such as dGMP and dTMP opposite the lesion nih.gov. E. coli DNA Polymerase V (Pol V) plays a major role in the error-prone bypass of N3-EtdT nih.gov.

Furthermore, N3-EtdT also impacts transcription, strongly impeding RNA polymerase II elongation oup.comresearchgate.netoup.compnas.org. The ethyl group at the N3 position disrupts base pairing, contributing to transcriptional stalling researchgate.netpnas.orgoup.com.

Data Table: Protein Interactions with N3-Ethylthymidine

| Protein Type | Specific Protein Name | Interaction/Effect | Observed Outcome/Efficiency | Reference(s) |

| DNA Repair Enzyme | ALKBH2 | Direct reversal of N3-EtdT | Efficient | mssm.eduresearchgate.netresearchgate.net |

| DNA Repair Enzyme | ALKBH3 | Repair of N3-EtdT | Efficient | mssm.eduresearchgate.netresearchgate.net |

| DNA Repair Enzyme | AAG | Repair of N3-EtdT | Negligible role | researchgate.net |

| DNA Polymerase | hPol η | Bypass of N3-EtdT | Yes | nih.gov |

| DNA Polymerase | Kf− (E. coli Pol I) | Bypass of N3-EtdT | Yes | nih.gov |

| DNA Polymerase | hPol ι | Stalling after single nucleotide insertion | Yes | nih.gov |

| DNA Polymerase | hPol κ | Hindered bypass of N3-EtdT | Highly hindered | nih.gov |

| DNA Polymerase | yPol ζ | Hindered bypass of N3-EtdT | Highly hindered | nih.gov |

| DNA Polymerase | E. coli Pol V | Error-prone bypass | Major role | nih.gov |

| RNA Polymerase | RNA Pol II | Transcription blockage / Elongation impediment | Strong blockage | oup.comresearchgate.netoup.compnas.org |

Structural Correlations with Biological Activity and Repair Efficacy

The structural features of the N3-EtdT adduct directly correlate with its biological consequences, including mutagenicity, replication blockage, and susceptibility to specific repair pathways. The ethyl group attached to the N3 position of thymine significantly disrupts the normal hydrogen bonding patterns required for Watson-Crick base pairing researchgate.netoup.com. This disruption is the primary cause of its miscoding potential during DNA replication and its ability to stall DNA polymerases mdpi.comnih.gov.

Mutagenicity and Replication/Transcription Blockage: The altered base-pairing properties of N3-EtdT lead to specific types of mutations. In E. coli, it has been shown to cause T→A (21%), T→C (15%), and T→G (3%) mutations mdpi.com. This mutagenic potential, coupled with its strong replication blocking activity (83% in E. coli) mdpi.com and transcriptional impediment oup.comresearchgate.netoup.compnas.org, highlights its genotoxic significance. The structure-function relationship is evident: the N3-ethyl group's steric and electronic effects directly influence polymerase fidelity and processivity.

Repair Efficacy: The structural characteristics of N3-EtdT also dictate its recognition by DNA repair enzymes. The efficient repair of this lesion by ALKBH2 and ALKBH3 is attributed to their active site specificities, which are capable of recognizing and processing N3-alkylated pyrimidines mssm.eduresearchgate.netresearchgate.net. The direct reversal mechanism employed by these enzymes effectively removes the ethyl group, restoring the integrity of the thymine base. The fact that N3-EtdT is a substrate for these specific dioxygenases, while being largely ignored by AAG, underscores the precise structural recognition mechanisms employed by DNA repair systems. Furthermore, evidence suggests that transcription-coupled nucleotide excision repair (TC-NER) may also play a role in removing N3-EtdT from transcriptionally active genes nih.govoup.com.

Data Table: Biological Activity of this compound

| Biological Effect | Value/Description | Context/System | Reference(s) |

| Replication Blockage | 83% block | E. coli | mdpi.com |

| Mutagenicity (Major types) | T→A (21%), T→C (15%), T→G (3%) | E. coli | mdpi.com |

| Transcription Blockage | Strong impediment/blockage | RNA Pol II (in vitro/cells) | oup.comresearchgate.netoup.compnas.org |

| Repair Enzyme Specificity | Efficiently repaired by ALKBH2/ALKBH3 | Mammalian cells | mssm.eduresearchgate.netresearchgate.net |

| Repair Enzyme Specificity | Negligible role for AAG | Mammalian cells | researchgate.net |

| Transcription-Coupled Repair | Potential substrate for TC-NER | Human cells | nih.govoup.com |

Compound List:

this compound (N3-EtdT)

Thymidine (dT)

O2-ethylthymidine (O2-etT / O2-EtdT)

O4-ethylthymidine (O4-etT / O4-EtdT)

N3-carboxymethylthymidine (N3-CMdT)

O4-carboxymethylthymidine (O4-CMdT)

N7-methylguanine (N7-MeG)

N3-methyladenine (N3-MeA)

O6-methylguanine (O6-MeG)

N3-methylthymine (N3-MeT)

N3-methylcytosine (N3-MeC)

O4-methylthymine (O4-MeT)

1-methyladenine (B1486985) (N1-MeA)

1-methylguanine (B1207432) (N1-MeG)

Ethenoadenine (εA)

Ethenocytosine (εC)

1,N2-ethenoguanine (1,N2-εG)

6-oxo-M1dG

N2-(1-carboxyethyl)-2'-deoxyguanosine (N2-CEdG)

O6-carboxymethylguanine (O6-CMdG)

N6-carboxymethyladenine (N6-CMdA)

N4-carboxymethylcytosine (N4-CMdC)

N2-substituted 2′-deoxyguanosine lesions

N7-Platinated Guanines

5-methylcytosine (B146107) (5mC)

2'-deoxyguanosine (B1662781) (dGuo)

2'-deoxyadenosine (B1664071) (dA)

2'-deoxycytidine (B1670253) (dC)

2'-deoxythymidine (dT)

2'-deoxyguanosine triphosphate (dGTP)

2'-deoxycytidine triphosphate (dCTP)

2'-deoxythymidine triphosphate (dTTP)

2'-deoxyadenosine triphosphate (dATP)

Future Research Directions and Emerging Concepts

Elucidation of Comprehensive Structure-Activity Relationships for N3-Substituted Thymidine (B127349) Analogues

A critical area for future research is the systematic exploration of structure-activity relationships (SAR) for a wide range of N3-substituted thymidine analogues. While N3-ethylthymidine is a primary focus, understanding how variations in the N3-substituent affect biological outcomes is paramount. Key research objectives in this area include:

Varying Alkyl Group Properties: Synthesizing and evaluating a series of N3-alkylthymidine analogues with varying alkyl chain lengths, branching, and the inclusion of functional groups (e.g., hydroxyl, halogen). This will help determine how factors like steric hindrance and electronic properties at the N3 position influence DNA polymerase stalling, bypass efficiency, and mutagenic potential.

Kinetic Analysis with DNA Polymerases: Performing detailed kinetic studies to measure the efficiency of nucleotide incorporation opposite N3-substituted thymidines by various DNA polymerases, including high-fidelity replicative polymerases and specialized translesion synthesis (TLS) polymerases. nih.govnih.gov This will provide quantitative data on how different substituents affect the catalytic efficiency (kcat/Km) of nucleotide insertion and extension.

Substrate Specificity for Kinases: Investigating how N3-substitutions impact the phosphorylation of thymidine analogues by kinases such as human thymidine kinase 1 (hTK1). nih.govnih.gov This is crucial for developing probes for imaging and for understanding potential therapeutic applications. For instance, studies on N3-substituted thymidine analogues with carboranylalkyl and aromatic moieties have provided initial insights into their substrate efficiency for TK1. nih.gov

Table 1: Investigated N3-Substituted Thymidine Analogues and their Research Context

| N3-Substituent Group | Research Focus | Key Findings | Reference |

|---|---|---|---|

| Carboranylalkyl | Substrates for thymidine kinase (TK1) for potential imaging applications. | Reported to be good substrates for TK1. | nih.gov |

| Aromatic Ring with Spacers | Development of new TK1 substrates for imaging tumor proliferative activity. | Phosphorylation rates were 2%-6% compared to thymidine. | nih.gov |

| Amidinyl and Guanidyl | Synthesis of analogues with improved water solubility and hTK1 substrate characteristics. | Showed limited stability under aqueous conditions and lower relative phosphorylation rates. | nih.gov |

| Tetrazolyl | Synthesis of analogues with improved water solubility and hTK1 substrate characteristics. | Demonstrated higher relative phosphorylation rates (>40%) compared to amidinyl and guanidyl analogues. | nih.gov |

| Methyl and 2-Fluoroethyl | Modification of antiviral nucleoside analogues (FLT and ara-T). | N-3 modification was investigated in the context of antiviral activity. | researchgate.net |

Investigation of Cross-Talk between DNA Repair Pathways in Response to this compound

This compound, as an N-alkylation adduct, is primarily recognized by the Base Excision Repair (BER) pathway. However, the cellular response to DNA damage is often a coordinated effort involving multiple repair pathways. Future studies should focus on the potential for cross-talk between BER and other pathways in the processing of N3-Et-dT. Key questions to address include:

Intersection with Mismatch Repair (MMR): While MMR typically recognizes base-base mismatches and insertion/deletion loops, there is evidence for cross-talk between BER and MMR in the context of certain types of DNA damage. elifesciences.orgnih.govresearchgate.net Research should investigate whether the processing of N3-Et-dT by BER can trigger an MMR response, particularly if the lesion leads to misincorporation during replication, creating a substrate for MMR.

Role of Translesion Synthesis (TLS): When replicative polymerases are blocked by lesions like N3-Et-dT, specialized TLS polymerases can be recruited to bypass the damage. nih.govnih.gov Understanding the interplay between BER and TLS in response to N3-Et-dT is crucial. For example, does the initiation of BER at an N3-Et-dT lesion influence the recruitment of TLS polymerases to a nearby replication fork stalled at another N3-Et-dT?

Induction of Double-Strand Breaks: Studies on other alkylating agents have shown that the concurrent action of different repair pathways on closely spaced lesions can lead to the formation of DNA double-strand breaks (DSBs). elifesciences.orgnih.gov It is important to investigate whether the repair of N3-Et-dT by BER, in proximity to other lesions, could lead to DSB formation, thereby activating pathways like homologous recombination or non-homologous end joining.

Development of Novel in vitro and in vivo (Animal Model) Systems for Studying this compound Processing

Advancing our understanding of N3-Et-dT requires the development of more sophisticated model systems that can accurately recapitulate its processing in a biological context.

Advanced in vitro Replication Systems: Current in vitro models have utilized bacteriophage phi X174 templates with site-specifically incorporated N3-Et-dT to study the effects on DNA synthesis by enzymes like the Klenow fragment of E. coli polymerase I. nih.govnih.gov Future systems should incorporate components of the eukaryotic replication machinery, including the full replisome, to better mimic physiological conditions. The use of cell-free extracts, such as those derived from Xenopus eggs, could provide a more complete cellular environment for studying the repair and replication of N3-Et-dT-containing DNA. biorxiv.org

Genetically Engineered Cell Lines: The development of isogenic cell lines deficient in specific DNA repair pathways (e.g., BER, MMR, or specific TLS polymerases) would be invaluable for dissecting the contribution of each pathway to the processing of N3-Et-dT. These cell lines can be used to assess the cytotoxic and mutagenic effects of N3-Et-dT in the absence of key repair factors.

Animal Models: While rat neuroblastomas induced by N-ethyl-N-nitrosourea have been used to study mutations potentially arising from lesions like N3-Et-dT, more targeted animal models are needed. nih.gov The development of transgenic mouse models expressing specific DNA repair deficiencies could allow for the in vivo investigation of the pathological consequences of N3-Et-dT accumulation and repair.

Exploration of this compound as a Probe for DNA Damage Response Mechanisms

The distinct biochemical properties of N3-Et-dT make it a potential tool for probing the DNA damage response (DDR). Its ability to stall DNA polymerases and its recognition by specific repair enzymes can be exploited in experimental systems.

Probing Polymerase Activity: Oligonucleotides containing a single, site-specifically placed N3-Et-dT can be used as substrates to characterize the activity of newly identified DNA polymerases or to screen for inhibitors of specific polymerases. The degree of polymerase stalling or bypass can serve as a readout of the enzyme's ability to process this type of lesion.

Investigating Repair Protein Recruitment: Fluorescently labeled oligonucleotides containing N3-Et-dT could be used in techniques like fluorescence polarization or surface plasmon resonance to study the binding kinetics of DNA glycosylases and other BER proteins. In cellular systems, this could be extended to chromatin immunoprecipitation (ChIP) to identify proteins that are recruited to sites of N3-Et-dT damage.

Triggering and Studying the DDR Cascade: The introduction of N3-Et-dT into cells could be used as a specific trigger to activate the DDR. This would allow for the study of the downstream signaling events, including the activation of checkpoint kinases (e.g., ATR and Chk1) and the recruitment of repair factors, in response to a defined type of N-alkylation damage.

Advanced Single-Molecule Studies of this compound-Mediated Replication and Transcription

Single-molecule techniques offer unprecedented opportunities to visualize and quantify the dynamics of molecular processes. Applying these methods to the study of N3-Et-dT could provide profound insights into its effects on DNA replication and transcription.

Visualizing Replication Fork Dynamics: Single-molecule replication assays, which monitor the progression of individual replication forks along DNA templates, could be used to directly observe the stalling and potential collapse of replication forks upon encountering an N3-Et-dT lesion. biorxiv.orgyoutube.com These studies could quantify the duration of stalling and the frequency of fork restart or disassembly.

Analyzing Transcriptional Blockage: The impact of N3-Et-dT on transcription is less well understood. Single-molecule transcription assays could be employed to determine if RNA polymerases are blocked by N3-Et-dT in a template strand and to measure the efficiency of transcriptional bypass. nih.govtechnion.ac.ilbiorxiv.org

Kinetics of Repair Protein Interactions: Techniques such as atomic force microscopy (AFM) and optical tweezers could be used to observe the real-time interaction of individual DNA repair proteins with N3-Et-dT-containing DNA. nih.govtechnion.ac.il This would allow for the direct measurement of binding and dissociation rates and the visualization of conformational changes in the DNA and the repair protein.

Q & A

Q. What are the standard analytical techniques for detecting and quantifying N3-Ethylthymidine (N3-EtdT) in mammalian DNA samples?

Q. What experimental models are optimal for studying the genotoxic effects of N3-EtdT?

Methodological Answer:

- In Vitro Systems: Use human cell lines (e.g., HEK293T) with CRISPR-mediated knockout of repair proteins (e.g., Alkbh2/Alkbh3) to isolate N3-EtdT-specific effects. Transfection of lesion-containing plasmids allows direct measurement of transcriptional inhibition and error rates .

- In Vivo Models: Transgenic mice lacking Alkbh2/Alkbh3 can assess in vivo repair efficiency. Lesion persistence is quantified via tissue-specific LC-MS/MS .

Advanced Research Questions

Q. How can conflicting data on the repair efficiency of N3-EtdT by Alkbh2 versus Alkbh3 be resolved?

Methodological Answer:

- Kinetic Assays: Compare enzymatic activity of purified human Alkbh2 and Alkbh3 using [³H]-labeled N3-EtdT substrates. Measure reaction rates (kcat/KM) under varying pH and cofactor conditions (e.g., Fe²⁺, α-KG) .

- Single-Cell Sequencing: Apply CRISPR-Cas9 screens in isogenic cell lines to identify modifiers of Alkbh2/Alkbh3 activity. Prioritize hits using pathway enrichment analysis (e.g., DAVID) .

Data Contradiction Analysis:

- Discrepancies may arise from cell-type-specific expression of cofactors (e.g., ascorbate levels affecting Fe²⁺ availability) or competing repair pathways. Controls must include quantification of protein expression (Western blot) and lesion burden (MS) .

Q. What strategies mitigate transcriptional mutagenesis caused by unrepaired N3-EtdT in replicating cells?

Methodological Answer:

- Small-Molecule Inhibitors: Screen compounds targeting RNA polymerase II stalling at N3-EtdT sites using in vitro transcription assays. Prioritize candidates that reduce misincorporation (e.g., ATP-analogs) .

- Gene Editing: Base editors (e.g., CRISPR-Cas9 fused to dealkylase domains) can directly reverse N3-EtdT in genomic DNA. Validate using RNA-seq to quantify error-free transcripts .

Q. How do carboxymethylated thymidine lesions (e.g., N3-CMdT) differ mechanistically from N3-EtdT in repair pathways?

Methodological Answer:

- Comparative Repair Assays: Co-transfect plasmids containing N3-EtdT, N3-CMdT, and O4-EtdT into Alkbh2/Alkbh3-depleted cells. Quantify repair via qPCR and lesion-specific antibodies .

- Structural Analysis: Use X-ray crystallography or cryo-EM to compare Alkbh2 binding affinities for N3-EtdT vs. N3-CMdT. Molecular dynamics simulations predict steric clashes impeding carboxymethylated lesion repair .

Methodological Best Practices

- Reproducibility: Document all experimental conditions (e.g., buffer composition, cell passage number) as per and . Use PubChem (CID: 21473-40-5) for standardized chemical identifiers .

- Ethical Compliance: Adhere to in vitro study guidelines () and disclose all reagents (manufacturer, purity) per ICMJE standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products